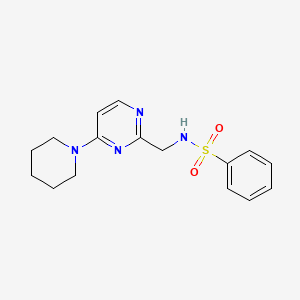

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a sulfonamide-derived compound featuring a pyrimidine core substituted with a piperidine ring and a benzenesulfonamide moiety. Its structure enables interactions with biological targets, particularly enzymes and receptors requiring hydrophobic or hydrogen-bonding interactions. The compound’s synthetic versatility allows for structural modifications to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c21-23(22,14-7-3-1-4-8-14)18-13-15-17-10-9-16(19-15)20-11-5-2-6-12-20/h1,3-4,7-10,18H,2,5-6,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTUMYRWDGKLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to react a suitable pyrimidinyl halide with piperidine under nucleophilic substitution conditions to introduce the piperidinyl group. Subsequently, the benzenesulfonamide moiety can be introduced through a reaction with benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anti-Tumor Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide, such as 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), exhibit significant anti-tumor properties. Research indicates that PMSA inhibits tumor cell proliferation, migration, and induces ferroptosis—a form of regulated cell death—through the modulation of key molecular pathways.

Case Study: PMSA in Tumor Cells

- Objective : Investigate the effects of PMSA on tumor cell behavior.

- Methods : Utilized assays like MTT for cell viability, scratch assays for migration, and flow cytometry for assessing lipid peroxidation levels indicative of ferroptosis.

- Results : PMSA treatment resulted in:

- Inhibition of tumor cell proliferation and colony formation.

- Suppression of migration capabilities.

- Increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating enhanced oxidative stress.

- Downregulation of proteins associated with the KEAP1-NRF2-GPX4 axis, crucial for cellular defense against oxidative stress.

The study concluded that PMSA could be a promising candidate for anti-tumor drug development due to its ability to induce ferroptosis in cancer cells by targeting the NRF2 pathway .

Enzyme Inhibition Profiles

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide derivatives have also been explored for their enzyme inhibition capabilities. These compounds can serve as potential inhibitors for various metabolic enzymes, which is critical in drug design.

Research Findings on Enzyme Inhibition

| Compound Name | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| PMSA | Various metabolic enzymes | Competitive | |

| Other Derivatives | Specific kinases | Non-competitive |

These findings suggest that modifications to the piperidine and pyrimidine structures can yield compounds with tailored inhibitory profiles, enhancing their suitability as therapeutic agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For instance, docking analysis revealed strong interactions with the NRF2 protein, indicating a potential mechanism through which these compounds exert their anti-cancer effects.

Key Insights from Molecular Docking

- Binding Affinity : The compound displayed high binding affinity towards NRF2, suggesting it could effectively inhibit its activity.

- Structural Insights : Docking studies provided insights into the structural modifications that could enhance binding efficiency and specificity.

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps that can be optimized to enhance yield and purity. Researchers are actively investigating synthetic pathways that involve:

- Suzuki Coupling Reactions : Key to forming the desired pyrimidine derivatives.

- Regioselective Amination : Critical for achieving specific functional groups at desired positions on the aromatic rings.

Mechanism of Action

The mechanism by which N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis

Structural and Physicochemical Properties

*LogP values estimated via computational tools.

Key Research Findings

Piperidine Role: The piperidine ring in the target compound enhances solubility and target engagement in NNIBP (Non-Nucleoside Inhibitor Binding Pocket) contexts but is dispensable in anticancer scaffolds .

Halogen Effects : Fluorine and chlorine in PPA14/PPA15 enhance cytotoxicity without compromising metabolic stability .

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, also referred to as PMSA, has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from diverse studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

Overview of PMSA

PMSA is a sulfonamide derivative featuring a piperidine moiety and a pyrimidine ring. Its structure suggests potential interactions with various biological targets, making it a candidate for pharmacological development. The compound has been investigated primarily for its anti-tumor properties.

Recent studies have highlighted PMSA's ability to induce ferroptosis in tumor cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides. The following mechanisms have been identified:

- Inhibition of Tumor Cell Proliferation : PMSA significantly inhibits the proliferation of various tumor cell lines, as demonstrated through MTT assays and colony formation assays .

- Induction of Ferroptosis : PMSA treatment leads to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating oxidative stress and lipid peroxidation .

- Regulation of Key Proteins : The treatment reduces the expression of proteins associated with the ferroptosis pathway, such as SLC7A11/XCT and GPX4, while also affecting the phosphorylation status of NRF2, a transcription factor involved in antioxidant responses .

In Vitro Studies

- Cell Proliferation and Migration : PMSA was shown to inhibit the proliferation and migration of cancer cells effectively. The scratch assay demonstrated reduced migratory capacity in treated cells compared to controls .

- Ferroptosis Induction : Flow cytometry analyses revealed that PMSA treatment led to significant increases in ROS levels and lipid peroxidation markers, confirming its role in triggering ferroptosis .

- Molecular Docking Studies : Molecular docking studies indicated that PMSA binds to NRF2, potentially blocking its activity and thereby enhancing ferroptosis through the KEAP1-NRF2-GPX4 axis .

Data Table: Summary of Biological Activities

Case Study 1: Anti-Tumor Efficacy

In a controlled laboratory setting, PMSA was administered to various cancer cell lines derived from breast and lung cancers. The results indicated a dose-dependent response where higher concentrations of PMSA led to greater inhibition of cell growth and enhanced induction of ferroptosis markers. This study suggests that PMSA could be developed as an effective anti-cancer agent targeting specific pathways involved in tumor survival.

Case Study 2: Molecular Interactions

Further investigations into the molecular interactions between PMSA and cellular proteins revealed that its binding affinity for NRF2 could disrupt the protective antioxidant response typically activated in cancer cells. This disruption may sensitize tumor cells to oxidative stress, thereby promoting cell death through ferroptosis.

Q & A

Basic: What are the key synthetic routes for N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrimidine core via nucleophilic substitution at the 4-position of pyrimidine derivatives, often using piperidine as a nucleophile .

- Step 2: Introduction of the benzenesulfonamide group via coupling reactions, such as amide bond formation or sulfonylation under controlled pH and temperature .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Optimization:

- Temperature control: Reactions are conducted at 60–80°C to balance yield and side-product formation .

- Catalysts: Use of DMF as a solvent and triethylamine as a base to enhance reaction efficiency .

- Monitoring: Thin-layer chromatography (TLC) is employed to track reaction progress .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the integration of the piperidine, pyrimidine, and benzenesulfonamide moieties .

- X-ray Crystallography: Resolves crystal packing and bond angles (e.g., triclinic system with P1 space group, α = 74.439°, β = 69.077° ).

- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and detects trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.